molecular formula C10H9NO2S2 B080114 N-(thiophen-2-yl)benzenesulfonamide CAS No. 13053-76-4

N-(thiophen-2-yl)benzenesulfonamide

Cat. No. B080114
CAS RN: 13053-76-4
M. Wt: 239.3 g/mol
InChI Key: YWGXNSNKBVOMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(thiophen-2-yl)benzenesulfonamide, also known as TBPS, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective antagonist of the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in the central nervous system. In

Mechanism Of Action

N-(thiophen-2-yl)benzenesulfonamide acts as a competitive antagonist of the GABA receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and activation of GABA receptors leads to a decrease in neuronal excitability. N-(thiophen-2-yl)benzenesulfonamide binds to the GABA receptor and prevents the binding of GABA, leading to a decrease in inhibitory neurotransmission and an increase in neuronal excitability. This mechanism of action makes N-(thiophen-2-yl)benzenesulfonamide a valuable tool for studying the role of GABA receptors in various physiological and pathological conditions.

Biochemical And Physiological Effects

N-(thiophen-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase neuronal excitability and reduce inhibitory neurotransmission, leading to an increase in seizure activity. N-(thiophen-2-yl)benzenesulfonamide has also been shown to increase anxiety-like behavior in animal models. Additionally, N-(thiophen-2-yl)benzenesulfonamide has been shown to have an analgesic effect, reducing pain sensitivity in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N-(thiophen-2-yl)benzenesulfonamide in lab experiments is its potency and selectivity as a GABA receptor antagonist. This allows for precise manipulation of GABA receptor activity and investigation of the role of GABA receptors in various physiological and pathological conditions. However, N-(thiophen-2-yl)benzenesulfonamide has also been shown to have off-target effects, which can complicate interpretation of experimental results. Additionally, the complex synthesis process and high cost of N-(thiophen-2-yl)benzenesulfonamide can limit its use in some lab settings.

Future Directions

There are several future directions for research involving N-(thiophen-2-yl)benzenesulfonamide. One area of interest is the role of GABA receptors in addiction and substance abuse. N-(thiophen-2-yl)benzenesulfonamide has been shown to reduce the rewarding effects of drugs of abuse in animal models, suggesting a potential therapeutic role for GABA receptor antagonists in addiction treatment. Additionally, further investigation into the off-target effects of N-(thiophen-2-yl)benzenesulfonamide and the development of more selective GABA receptor antagonists could improve its usefulness as a research tool. Finally, the development of more cost-effective synthesis methods for N-(thiophen-2-yl)benzenesulfonamide could increase its availability for use in lab experiments.

Synthesis Methods

N-(thiophen-2-yl)benzenesulfonamide can be synthesized through a multi-step process. First, 2-aminobenzenesulfonamide is reacted with thiophene-2-carboxylic acid to form the intermediate compound, thiophene-2-yl-(2-aminobenzenesulfonamide). This intermediate is then treated with phosphorus oxychloride to yield N-(thiophen-2-yl)benzenesulfonamide. The synthesis of N-(thiophen-2-yl)benzenesulfonamide is a complex process that requires careful attention to detail and purification to ensure the purity of the final product.

Scientific Research Applications

N-(thiophen-2-yl)benzenesulfonamide has been used extensively in scientific research to investigate the role of GABA receptors in the central nervous system. It has been shown to be a potent and selective antagonist of the GABA receptor, which makes it a valuable tool for studying the physiological and biochemical effects of GABA receptor activation and inhibition. N-(thiophen-2-yl)benzenesulfonamide has been used in a variety of studies, including those investigating the role of GABA receptors in anxiety, epilepsy, and addiction.

properties

CAS RN

13053-76-4

Product Name

N-(thiophen-2-yl)benzenesulfonamide

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

N-thiophen-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H9NO2S2/c12-15(13,9-5-2-1-3-6-9)11-10-7-4-8-14-10/h1-8,11H

InChI Key

YWGXNSNKBVOMJT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2

synonyms

Benzenesulfonamide, N-2-thienyl- (7CI,8CI,9CI)

Origin of Product

United States

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